molecular formula C9H14N2O2 B2563659 1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1486650-44-5

1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2563659
CAS RN: 1486650-44-5
M. Wt: 182.223
InChI Key: ZVYOPEQPQYGALU-UHFFFAOYSA-N
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Description

“1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H14N2O2 . It is a solid substance . The IUPAC name for this compound is 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid .


Synthesis Analysis

The synthesis of pyrazole derivatives has been described in various studies . One method involves the condensation of a chalcone with p - ((t -butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate . Another method involves the separation of the crude product by silica gel column chromatography with petroleum ether-ethyl acetate .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C9H14N2O2 . The molecular weight of this compound is 182.22 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 182.22 .

Scientific Research Applications

Synthesis and Structural Diversity

1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid and its derivatives play a crucial role in the synthesis and structural diversity of metal coordination polymers. These compounds, through a two-step process from their ethyl esters, serve as bridging ligands to assemble with zinc (Zn) and cadmium (Cd) ions, resulting in chiral and achiral coordination polymers. Such polymers exhibit unique properties, including thermal and luminescence behaviors, and form complex structures like 1D coordination chains and 3D supramolecular networks, which are influenced by the conformation of the ligands and the nature of the metal ions. These findings highlight the potential of pyrazole-5-carboxylic acid derivatives in the design of novel coordination compounds with specific structural and functional properties (Cheng et al., 2017).

Coordination Complexes and Crystal Structures

The reactivity of this compound derivatives with transition metals like copper (Cu) and cobalt (Co) leads to the formation of mononuclear chelate complexes. These complexes are characterized by their 2D hydrogen-bonded networks, which can include or exclude water molecules within their lattice. Such studies not only provide insights into the crystallization properties of these organic molecules but also contribute to the understanding of their coordination behavior, offering a pathway to synthesize compounds with potential applications in catalysis and materials science (Radi et al., 2015).

Solid-Phase Syntheses and Chemical Transformations

This compound is integral to versatile and efficient solid-phase syntheses of pyrazoles and isoxazoles. This approach involves condensation, cyclization, and activation steps, yielding highly substituted products with excellent yields and purities. Such methodologies demonstrate the compound's utility in facilitating straightforward syntheses of complex heterocyclic structures, which are valuable in various chemical research and development contexts (Shen et al., 2000).

Luminescence Properties

The study of transition metal complexes with uncoordinated carboxyl groups derived from this compound and its isomers has unveiled their luminescence properties. These complexes, through their synthesis and characterization, display dual-emissive luminescence in the solid state at room temperature. Such properties are significant for applications in sensing, imaging, and optoelectronic devices, demonstrating the role of pyrazole derivatives in the development of functional materials with advanced optical characteristics (Su et al., 2014).

Antimicrobial Activity

Pyrazole derivatives, including those related to this compound, have been investigated for their antimicrobial activity. Studies on substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis indicate that these compounds, by acting as carboxylic acid isosteres, exhibit potent antimycobacterial activity. Such research underscores the potential of pyrazole-based compounds in the development of new antimicrobial agents, contributing to the fight against tuberculosis and other bacterial infections (Gezginci et al., 1998).

Safety and Hazards

“1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid” is classified as a hazardous substance. It has been assigned the signal word “Warning” and the hazard statement “H302”, which indicates that it is harmful if swallowed .

properties

IUPAC Name

5-methyl-2-(2-methylpropyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(2)5-11-8(9(12)13)4-7(3)10-11/h4,6H,5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYOPEQPQYGALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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